Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the linear formula C10H8BrN3O4 . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products . The molecular structure of related compounds has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Mechanism of Action
The mechanism of action of 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester is not yet fully understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the formation of the desired product. Additionally, the compound is believed to be involved in the formation of various heterocyclic compounds, which may be involved in the formation of various pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester have not yet been fully investigated. However, some studies have shown that the compound has the potential to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to possess anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize, and it is stable in a variety of conditions, making it ideal for a range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is highly toxic, and it is difficult to purify, which can lead to contamination of experiments.
Future Directions
The potential future directions for 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester are numerous. One of the most promising future directions for this compound is its potential application in the synthesis of new pharmaceuticals. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research is needed to understand the advantages and limitations of using this compound in laboratory experiments, as well as to develop new methods for synthesizing and purifying the compound. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and food science.
Scientific Research Applications
3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as benzimidazoles, pyridines, and pyridinecarboxamides, and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticancer drugs.
properties
IUPAC Name |
ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-9(11)13-5-6(14(16)17)3-4-7(13)12-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWDQFGDBAUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198899 | |
Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198569-36-6 | |
Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901198899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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